4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
4-(Aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide (AMPS) is a chemical compound that has been widely studied in the field of medicinal chemistry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antimalarials. AMPS has been found to have a variety of biochemical and physiological effects, and has potential applications in the laboratory and in medical research.
Scientific Research Applications
Synthesis and Characterization
Sulfonamide compounds, including those similar to 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide, are synthesized through various chemical reactions. The structural characterization of these compounds is achieved using techniques such as FTIR, NMR, X-ray diffraction, and DFT studies. For instance, the synthesis and X-ray structural characterization of sulfonamide derivatives have been detailed, providing insights into their molecular geometry, vibrational frequencies, and electronic properties through NBO and HOMO-LUMO analysis (Sarojini et al., 2012).
Molecular Interactions and Tautomerism
Research has also focused on understanding the molecular interactions within crystals and solutions of sulfonamide compounds. This includes studies on sublimation, solubility, solvation, and distribution, as well as investigations into sulfonamide-sulfonimide tautomerism. These studies are crucial for understanding the physical and chemical behavior of sulfonamide derivatives in various environments (Perlovich et al., 2008).
Biological Activities
Sulfonamide derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical and medical research. This includes antimicrobial properties against various bacterial and fungal strains. The synthesis and characterization of sulfonamide metal complexes have shown significant biological activities, highlighting their potential as antimicrobial agents (Pervaiz et al., 2020).
Material Science Applications
In material science, sulfonamide compounds have been explored for their potential in creating functional materials with unique properties. For example, methylacrylate polymers with photochromic side chains containing sulfonamide substituents have been developed, showing promising photochromic properties useful in various applications (Ortyl et al., 2002).
properties
IUPAC Name |
4-(aminomethyl)-N-methyl-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13(3)16(14,15)11-6-4-10(8-12)5-7-11/h4-7,9H,8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZWKPUZWKGSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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